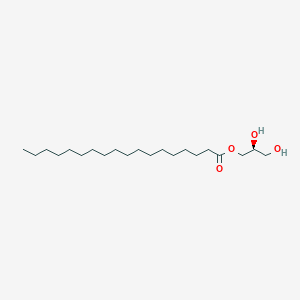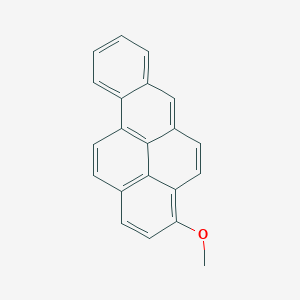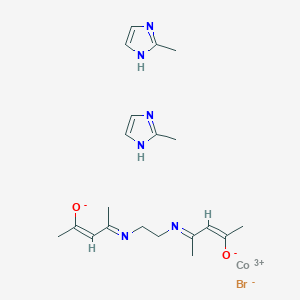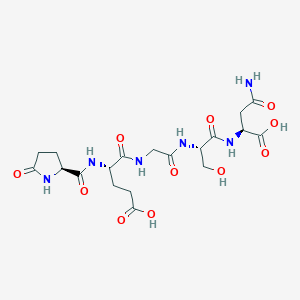
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine, also known as pGlu-Glu-Gly-Ser-Asn or PEGSAN, is a peptide that has been studied for its potential therapeutic applications. This peptide has been found to exhibit various biochemical and physiological effects, making it an interesting subject for scientific research.
Mecanismo De Acción
The mechanism of action of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is not fully understood. However, it has been found to modulate various signaling pathways in cells. It has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been shown to activate the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
PGlu-Glu-Gly-Ser-Asn has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been found to improve mitochondrial function and energy metabolism. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been shown to enhance synaptic plasticity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn in lab experiments is its stability. It is resistant to degradation by proteases and can be stored for long periods of time. Additionally, it is relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is its high cost. It is also not widely available, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn. One area of research is the development of more efficient synthesis methods to reduce the cost of producing this peptide. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative disorders. Additionally, the mechanism of action of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn needs to be further elucidated to better understand its effects on cellular signaling pathways. Finally, the safety and efficacy of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn need to be evaluated in clinical trials to determine its potential as a therapeutic agent for human diseases.
In conclusion, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is a peptide that has shown promise for its potential therapeutic applications. Its stability and ability to modulate various signaling pathways make it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are protected by temporary side-chain protecting groups, which are removed after each coupling step. After the final amino acid is added, the peptide is cleaved from the resin and purified.
Aplicaciones Científicas De Investigación
PGlu-Glu-Gly-Ser-Asn has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal models. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
129276-54-6 |
|---|---|
Nombre del producto |
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine |
Fórmula molecular |
C19H28N6O11 |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
(4S)-5-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N6O11/c20-12(27)5-10(19(35)36)25-18(34)11(7-26)23-14(29)6-21-16(32)8(2-4-15(30)31)24-17(33)9-1-3-13(28)22-9/h8-11,26H,1-7H2,(H2,20,27)(H,21,32)(H,22,28)(H,23,29)(H,24,33)(H,25,34)(H,30,31)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
Clave InChI |
LZAPZYPGMQKGDR-NAKRPEOUSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
Secuencia |
XEGSN |
Sinónimos |
pyroGlu-Glu-Gly-Ser-Asn pyroglutamyl-glutamyl-glycyl-seryl-asparagine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



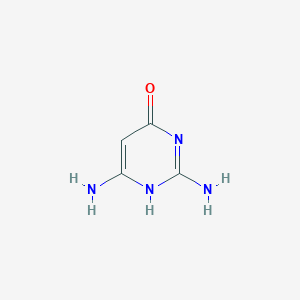
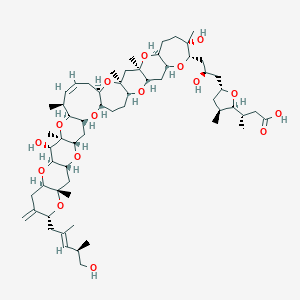
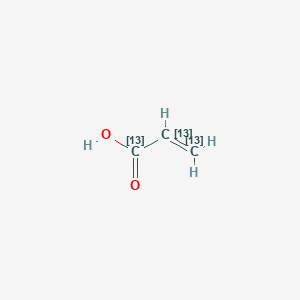
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
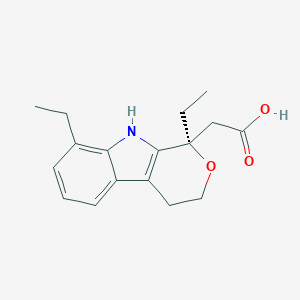
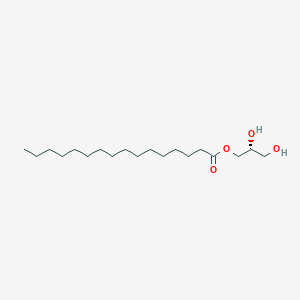
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
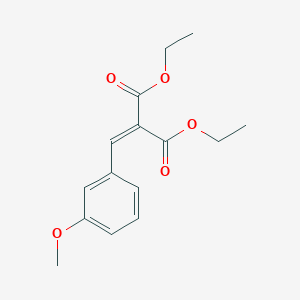
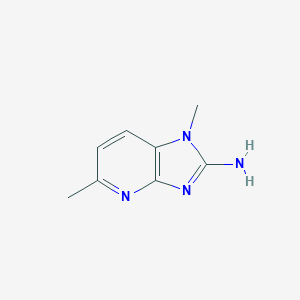
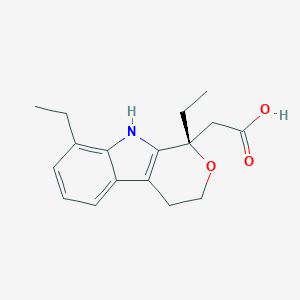
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
